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molecular formula C10H6ClNO B1424190 4-Chloroquinoline-6-carbaldehyde CAS No. 676256-25-0

4-Chloroquinoline-6-carbaldehyde

Cat. No. B1424190
M. Wt: 191.61 g/mol
InChI Key: INLPDPKYJXJJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253285B2

Procedure details

To a solution of 6-bromo-4-chloro-quinoline (3.0 g, 12.37 mmol) in THF (60 mL) was added dropwise a 2.5M solution of n-butyllithium in hexanes (5.95 mL, 14.84 mmol, 1.1 equiv.) at −70° C. During the addition, the color of the solution was turned to red and then it was stirred for 1 h at this temperature. Then, a solution of dimethylformamide (1.91 mL, 24.74 mmol) in THF (10 mL) was added dropwise. After addition, the mixture was allowed to warm to room temperature and stirred for 2 h. The mixture was diluted with saturated ammonium chloride solution and the two layers were separated. The aqueous layer was extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with brine solution and dried over anhydrous magnesium sulfate. Filtration of the drying agent and removal of the solvent under the vacuum gave the crude brown solid which was purified by using a Biotage silica gel column chromatography to obtain 0.6 g (25% yield) of 4-chloro-quinoline-6-carbaldehyde as a white solid: EI-HRMS m/e calcd for C10H6CINO (M+) 187.0633, found 187.0638.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
5.95 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.91 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[Cl:12].C([Li])CCC.CN(C)[CH:20]=[O:21]>C1COCC1.[Cl-].[NH4+]>[Cl:12][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([CH:20]=[O:21])[CH:3]=2)[N:8]=[CH:7][CH:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C2C(=CC=NC2=CC1)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
5.95 mL
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.91 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the two layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration of the drying agent and removal of the solvent under the vacuum
CUSTOM
Type
CUSTOM
Details
gave the crude brown solid which
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=NC2=CC=C(C=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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